molecular formula C4H10Cl2Ge B096167 Dichloromethyltrimethylgermane CAS No. 19272-94-7

Dichloromethyltrimethylgermane

Cat. No. B096167
CAS RN: 19272-94-7
M. Wt: 201.7 g/mol
InChI Key: DOEYTDQHEXSGFY-UHFFFAOYSA-N
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Description

Dichloromethyltrimethylgermane is a germanium-based compound that is part of a broader class of organogermanium compounds. These compounds have been extensively studied due to their interesting chemical properties and potential applications in various fields, including materials science and organic synthesis.

Synthesis Analysis

The synthesis of organogermanium compounds often involves the use of germanium halides as starting materials. For instance, the reaction of potassium salts of trithiocarbonic acids with iodotrimethylgermane can yield S-alkyl trithiocarbonate derivatives of trimethylgermane with good yields . Similarly, the reaction of GeCl2.dioxane with diazabutadiene compounds leads to the formation of dichlorogermane derivatives . These methods demonstrate the versatility of germanium halides in synthesizing a variety of organogermanium compounds.

Molecular Structure Analysis

The molecular structure of organogermanium compounds can be quite complex. For example, the crystal structure of Ph2Ge[S2CS(i-Pr)]2 shows that it crystallizes in a specific space group with defined cell parameters . The molecular structures of dichloro(dimethyl)germane and trichloro(methyl)germane have been determined by vapor phase electron diffraction, revealing precise bond lengths and angles that are characteristic of these compounds .

Chemical Reactions Analysis

Organogermanium compounds participate in a variety of chemical reactions. For instance, chlorotrimethylgermane can react with trichlorosilane and triethylamine to provide trichlorosilylgermanes, which can undergo base-catalyzed decomposition reactions . The kinetic study of the reaction of (arylthio)trimethylgermane with benzoyl chloride suggests a mechanism involving initial coordination, ionic cleavage of the Ge–S bond, and rate-determining addition of the thiolate to the carbonyl carbon .

Physical and Chemical Properties Analysis

The physical and chemical properties of organogermanium compounds are influenced by their molecular structure. For example, the volatility of Cu(tmghd)2, a germa-β-diketonate copper(II) complex, was compared to its tin analog by thermogravimetric analysis . The molecular structures obtained by gas-phase electron diffraction for trimethylchlorogermane and trimethylbromogermane provide insights into bond lengths and angles that are crucial for understanding their reactivity and physical properties .

Scientific Research Applications

Organogermanium Compounds in Synthesis

Organogermanium compounds, like Dichloromethyltrimethylgermane, are used in organic synthesis for creating complex molecules. Their application in forming carbon-germanium bonds offers pathways for constructing organic frameworks. These compounds serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials, highlighting their versatility in chemical reactions (Müller et al., 1999).

Materials Science and Nanotechnology

In materials science, organogermanium compounds contribute to the development of semiconductors, polymers, and nanomaterials. Their controlled reactivity enables the fine-tuning of material properties, which is crucial for applications in electronics, optics, and coating technologies. The study by Oh et al. (2010) on core-chlorinated naphthalene tetracarboxylic diimides, for example, demonstrates the potential of organogermanium compounds in enhancing the performance of organic thin-film transistors, a key component in flexible electronics (Oh et al., 2010).

Environmental and Toxicological Studies

While not directly related to Dichloromethyltrimethylgermane, research on the environmental impact and toxicology of related compounds is critical. Studies on the degradation and persistence of organogermanium compounds in the environment contribute to understanding their lifecycle and potential ecological effects. For instance, the work on diuron and its degradation via the electro-Fenton method provides insights into the environmental fate of organohalogen compounds, which can inform the safe handling and disposal of organogermanium derivatives (Oturan et al., 2008).

Safety And Hazards

Dichloromethyltrimethylgermane is a flammable liquid and vapor. It can cause skin irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

properties

IUPAC Name

dichloromethyl(trimethyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2Ge/c1-7(2,3)4(5)6/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEYTDQHEXSGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ge](C)(C)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628963
Record name (Dichloromethyl)(trimethyl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloromethyltrimethylgermane

CAS RN

19272-94-7
Record name (Dichloromethyl)(trimethyl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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